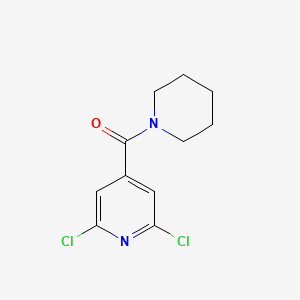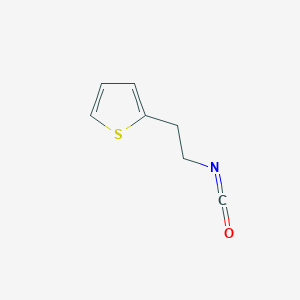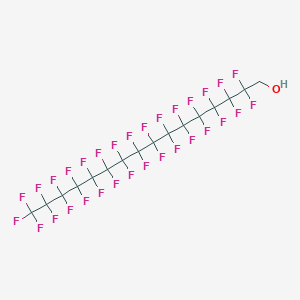
4'-Trifluoromethyl-biphenyl-4-carbaldehyde
Vue d'ensemble
Description
The compound of interest, 4'-Trifluoromethyl-biphenyl-4-carbaldehyde, is a fluorinated aromatic aldehyde that is structurally related to various compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer the properties and reactivity of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde.
Synthesis Analysis
The synthesis of related fluorinated aromatic aldehydes often involves the use of reagents that can introduce the aldehyde functional group under controlled conditions. For instance, the Vilsmeier-Haack reagent is used to synthesize a series of novel pyrazole-4-carbaldehydes with a trifluoromethyl group on the phenyl ring . This suggests that similar reagents could potentially be employed in the synthesis of 4'-Trifluoromethyl-biphenyl-4-carbaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 4'-Trifluoromethyl-biphenyl-4-carbaldehyde has been confirmed using techniques such as X-ray crystallography, 1H-NMR, and 13C-NMR . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of the compound .
Chemical Reactions Analysis
Compounds with structural similarities to 4'-Trifluoromethyl-biphenyl-4-carbaldehyde exhibit a range of chemical reactivities. For example, the presence of the aldehyde group allows for reactions with primary amines to form imines . Additionally, the fluorinated aromatic rings can participate in various substitution reactions, potentially altering the electronic properties and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic aldehydes can be influenced by the presence of the trifluoromethyl group. For example, the introduction of a hydroxyl group in the final product of a benzannulation reaction can significantly affect the compound's solubility and potential for hydrogen bonding . The presence of the trifluoromethyl group can also impact the molecule's dipole moment, as seen in solvatochromic studies . Furthermore, the electronic properties of the molecule, such as charge transfer and electrostatic potential, can be analyzed using computational methods like DFT calculations, providing insights into the sites of electrophilic and nucleophilic attacks .
Applications De Recherche Scientifique
Fluorescence Probing
- Homocysteine Detection : A study by Chu et al. (2019) discussed the development of a fluorescence probe, DBTC, created through a Suzuki coupling reaction. This probe displayed high selectivity and sensitivity towards homocysteine (Hcy) in the presence of other amino acids, demonstrating potential use for researching the effects of Hcy in biological systems (Chu et al., 2019).
Antimicrobial Agents
- New Pyrazole Derivatives : Research by Bhat et al. (2016) involved the synthesis of new pyrazole derivatives containing trifluoromethyl-substituted phenyl groups. These compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Synthetic Applications
- Building Blocks in Stereocontrolled Synthesis : Alcaide and Almendros (2002) reviewed the use of 4-oxoazetidine-2-carbaldehydes, with a focus on diastereoselective processes. These compounds have been used in the preparation of substances of biological interest, such as amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2002).
Optical Properties
- Fluorescent Dyes : A 2022 study by Wrona-Piotrowicz et al. explored the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, resulting in compounds with a rigid pyrazoolympicene backbone. These compounds showed bright fluorescence and potential for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).
Tuberculosis Inhibitory Activity
- N-substituted-phenyl-1,2,3-triazole Derivatives : Costa et al. (2006) described the synthesis and evaluation of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes for anti-Mycobacterium tuberculosis activity. Several of these compounds exhibited promising inhibitory activity against the Mycobacterium tuberculosis H37Rv strain (Costa et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSXOOFWOOYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382230 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethyl-biphenyl-4-carbaldehyde | |
CAS RN |
90035-34-0 | |
| Record name | 4′-Trifluoromethylbiphenyl-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

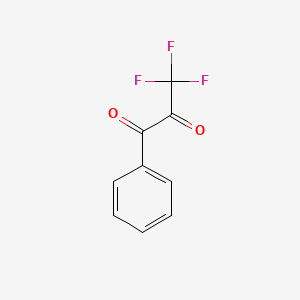

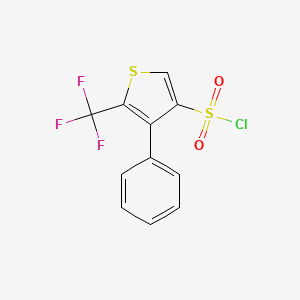



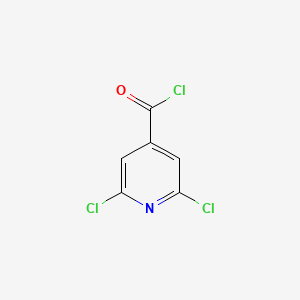
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

